

Spectroscopic Profile of Methyl (R)-N-Boc-3-aminobutyrate: A Technical Guide

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Compound of Interest

Compound Name: Methyl (R)-N-Boc-3-aminobutyrate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (R)-N-Boc-3-aminobutyrate** (CAS 159877-47-1), a key chiral building block in pharmaceutical and organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **Methyl (R)-N-Boc-3-aminobutyrate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.0 - 4.2	m	1H	-	CH-N
3.67	s	3H	-	O-CH ₃
~2.5	m	2H	-	CH ₂ -C=O
1.44	s	9H	-	C(CH ₃) ₃ (Boc)
1.21	d	3H	~6.8	CH-CH ₃

Note: The chemical shifts for the protons on the chiral center and the adjacent methylene group are approximate and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
172.1	C=O (Ester)
155.0	C=O (Boc)
79.2	C(CH ₃) ₃ (Boc)
51.6	O-CH ₃
43.8	CH-N
41.2	CH ₂ -C=O
28.4	C(CH ₃) ₃ (Boc)
20.5	CH-CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3370	Strong, Broad	N-H Stretch (Amide)
~2970	Medium	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1690	Strong	C=O Stretch (Amide, Boc)
~1520	Strong	N-H Bend (Amide II)
~1170	Strong	C-O Stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
218.1	[M+H] ⁺ (Protonated Molecule)
162.1	[M-C ₄ H ₉ O] ⁺ (Loss of tert-butoxy group)
118.1	[M-Boc+H] ⁺ (Loss of Boc group)
102.1	[M-COOCH ₃ -C ₄ H ₈] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **Methyl (R)-N-Boc-3-aminobutyrate** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 512-2048 scans are often required due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Processing: A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

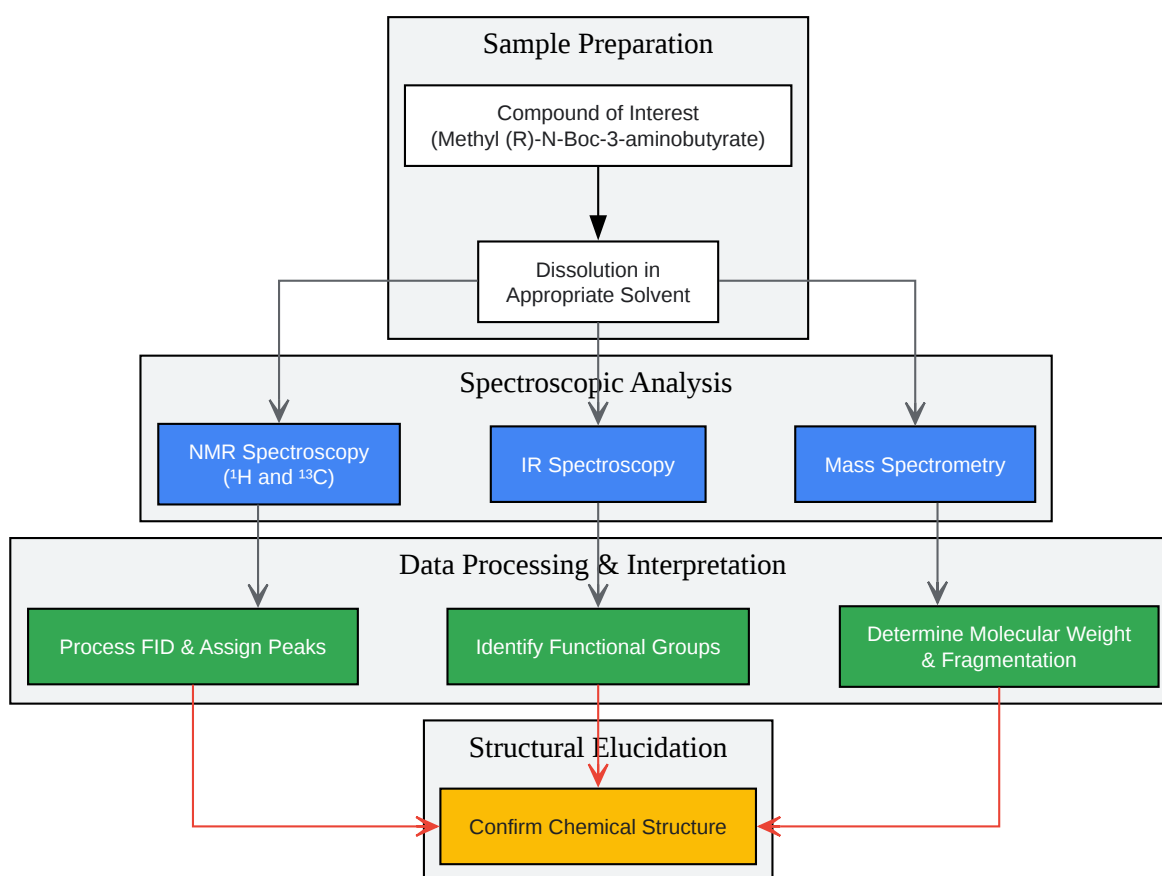
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer.

Data Acquisition:

- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Parameters (ESI):
 - Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V.
- Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl (R)-N-Boc-3-aminobutyrate**.



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Caption: General workflow for spectroscopic analysis.

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